The compound "2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide" is a derivative of galactose, which is one of the eight essential monosaccharides necessary for human nutrition. Derivatives of galactose, such as the one , are often used in biochemical research and have potential applications in various fields due to their structural specificity and functional versatility.
In the field of biochemical synthesis, acetylated galactopyranosyl derivatives are used as intermediates. For example, the synthesis of 6-O-(6-O-β-d-galactopyranosyl-β-d-galactopyranosyl)-d-galactopyranose was achieved using 2,3,4-tri-O-acetyl-6-O-(chloroacetyl)-α-d-galactopyranosyl bromide, a compound similar to the one , demonstrating the utility of these derivatives in constructing complex carbohydrates2.
As mentioned earlier, related compounds are used in the study of enzymatic inhibition. The structural specificity of these molecules allows them to interact with particular enzymes, such as α-2-L-fucosyl transferase, potentially leading to the development of new inhibitors for therapeutic purposes1.
Another application is found in photochemical reactions. A related compound, 3,4,6-Tri-O-acetyl-1,2-dideoxy-D-arabino-hex-1-enopyranose, was used in a photoamidation process to yield various heptonamides and aminopolyols, which are valuable in the synthesis of pharmaceuticals and fine chemicals3. This demonstrates the potential of acetylated galactopyranosyl derivatives in photochemical applications, which could be extended to the compound .
The compound is derived from beta-D-galactopyranose, a common sugar found in various polysaccharides. The acetylation process involves replacing the hydroxyl groups with acetyl groups to enhance the compound's stability and reactivity. It is listed under the CAS number 108739-88-4 and can be sourced from various chemical suppliers including Usbiological and AK Scientific . Its classification as a glycoside places it within the broader category of carbohydrates.
The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl formamide typically involves several steps:
The reaction parameters such as temperature, solvent choice (commonly dichloromethane or dimethylformamide), and reaction time are critical for optimizing yield and purity. Typical reaction conditions might include stirring at room temperature for several hours .
The molecular structure of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl formamide can be represented as follows:
The compound's conformation can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine bond angles and distances accurately .
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl formamide participates in various chemical reactions:
The efficiency of these reactions depends on factors such as temperature, pH, and concentration of reactants.
The mechanism of action primarily involves the formation of glycosidic bonds through nucleophilic attack by alcohols on the anomeric carbon of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl formamide. The acetoxy groups enhance electrophilicity at the anomeric carbon while stabilizing the leaving group during glycosylation:
This mechanism is fundamental in carbohydrate chemistry for synthesizing oligosaccharides.
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl formamide has several scientific applications:
The development of acetylated galactopyranosyl derivatives represents a significant advancement in carbohydrate chemistry, driven by the need to stabilize reactive anomeric centers and enable precise glycosylation strategies. Early synthetic routes focused on protecting hydroxyl groups to prevent undesired side reactions during oligosaccharide assembly. The synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl formamide (CAS 108739-88-4) exemplifies this approach, where peracetylation facilitates the controlled introduction of nitrogen-containing functionalities at the anomeric position [1]. Historically, methods evolved from classical Koenigs-Knorr halide-mediated glycosylations to innovative approaches leveraging in situ anomeric activation. A pivotal advancement emerged from unexpected observations during attempted glycosyl fluoride synthesis: Treatment of C-(2,3,4,6-tetra-O-acetyl-1-bromo-1-deoxy-β-D-galactopyranosyl)formamide with silver fluoride in acetonitrile unexpectedly yielded the formamide derivative via a Ritter-type reaction, establishing a novel pathway to such compounds [2]. This serendipitous discovery expanded the toolkit for synthesizing anomeric amides without requiring pre-activated glycosyl donors.
Parallel developments in deacylation techniques further refined access to key intermediates. Studies demonstrated that Lewis acids like aluminum chloride selectively cleave anomeric acyl groups from peracetylated sugars under thermolytic conditions (110°C in anhydrous diethyl ether), yielding 2,3,4,6-tetra-O-acetyl glycopyranoses while preserving other acetyl protections. Notably, β-configured D-glucose and D-galactose pentaacetates underwent configuration inversion to yield α-anomers during this process [5] [10]. These methodological advances collectively enabled reproducible access to diverse acetylated galactopyranosyl building blocks, setting the stage for their application in complex glycan assembly.
Table 1: Historical Evolution of Key Synthetic Methods for Acetylated Galactopyranosyl Derivatives
Time Period | Methodological Advance | Key Observation | Reference |
---|---|---|---|
Pre-1970s | Koenigs-Knorr Glycosylation | Halide-assisted anomeric activation | [9] |
1972 | Azide Synthesis from Semicarbazides | HNO₂ treatment of glucose semicarbazide derivative yields acetylated glucopyranosyl azide | [9] |
1998 | Ritter-Type Reaction Pathway | Unexpected formamide formation during attempted fluorination with AgF in CH₃CN | [2] |
2010 | Selective Anomeric Deacylation | AlCl₃-mediated removal of anomeric acyl group in ether | [5] [10] |
The molecular architecture of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl formamide (C₁₅H₂₁NO₁₀, MW 375.33 g/mol) confers distinctive chemical and conformational properties essential for its function as a glycosylation precursor [1]. X-ray crystallographic analyses of structurally analogous tetraacetylgalactopyranosyl compounds reveal that the galactose ring adopts a stable ⁴C₁ chair conformation [6]. Within this conformation, the formamide moiety (-NH-CHO) occupies an equatorial orientation at the anomeric carbon (C1), minimizing steric interactions and stabilizing the molecule through n→π* delocalization between the formyl oxygen and the amide nitrogen’s lone pair. This electronic configuration reduces the anomeric carbon’s electrophilicity compared to glycosyl halides, thereby modulating its reactivity in glycosylation reactions.
Spectroscopic characterization provides further insight into this compound’s stereoelectronic features. Nuclear magnetic resonance (NMR) studies of related compounds show characteristic coupling constants between H1 and H2 (³J ≈ 3.6–4.1 Hz for α-anomers; 7–10 Hz for β-anomers), confirming the retention of β-configuration in the formamide derivative [5] [10]. Infrared spectroscopy reveals critical absorptions associated with the formamide group: a sharp C=O stretch at ~1675 cm⁻¹ (amide I band) and N-H bending at ~1530 cm⁻¹ (amide II band), alongside ester carbonyl stretches at ~1745 cm⁻¹ from the acetyl protections. The electron-withdrawing nature of the formamide group induces a subtle deshielding effect on H1 in ¹H-NMR, typically observed between δ 5.4–5.6 ppm, contrasting with glycosyl amines which appear further upfield.
Table 2: Key Structural Descriptors of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Formamide
Structural Feature | Analytical Signature | Functional Implication |
---|---|---|
Galactose Ring | ⁴C₁ chair conformation (X-ray) | Enhanced stability during synthetic manipulations |
Anomeric Configuration | ³JH1-H2 ≈ 8.0 Hz (β) | Stereoselectivity in glycosylation reactions |
Formamide Group | IR: ν(C=O) 1675 cm⁻¹; ¹H-NMR: H1 δ 5.4–5.6 ppm | Reduced anomeric electrophilicity vs. halides |
Acetyl Protections | IR: ν(C=O) 1745 cm⁻¹; ¹³C-NMR: δ 169–171 ppm (C=O), 20–21 ppm (CH₃) | Steric shielding of hydroxyl positions; directing group effects |
The tetraacetyl groups play a dual role: they provide steric bulk that influences the glycosidic bond’s reactivity and serve as temporary protections for subsequent regioselective deacylation. Computational studies using density functional theory (B3LYP/6-31G) indicate that the acetyl groups at C2 and C3 create a stereoelectronic environment favoring nucleophilic attack *trans to the formamide functionality, enabling predictable glycosidic bond formation [5] [10]. This structural predictability makes the compound invaluable for synthesizing β-linked galactoconjugates without neighboring group participation.
Peracetylation fundamentally transforms the physicochemical behavior of galactopyranosyl derivatives, with profound implications for their synthetic utility. The primary role of the acetyl groups (C14H19O9⁻ in glucosyl chloride analogues) is kinetic stabilization: they prevent undesired cyclization, oxidation, or hydrolysis of the sensitive hemiacetal functionality at the anomeric carbon [3] [9]. This protection is particularly crucial for nitrogen-containing anomeric derivatives like formamides, where the -NH-CHO group exhibits lower stability than oxygen-based leaving groups. Acetylation shifts the hydrolysis equilibrium constant (Kh) by 3–4 orders of magnitude compared to unprotected sugars, as confirmed by computational studies modeling solvation effects [5].
Beyond stabilization, acetyl groups profoundly influence reaction regioselectivity and stereochemical outcomes. During glycosylations, the bulky 2-O-acetyl group sterically blocks nucleophilic approach from the β-face, often favoring α-glycoside formation when neighboring group participation occurs. However, in the formamide derivative, the absence of a participating group at C2 combined with the formamide’s moderate directing ability allows both α- and β-glycosides to form under controlled conditions [10]. Additionally, acetylated galactopyranosyl azides (e.g., C₁₄H₁₉N₃O₉, MW 373.32 g/mol) demonstrate enhanced stability during click chemistry reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), underscoring the protective role of acetylation in demanding synthetic contexts [4].
The electronic effects of acetylation further modulate molecular reactivity. Ester carbonyl groups withdraw electron density from the sugar ring, rendering the anomeric carbon less electrophilic than in non-acetylated analogues. This electronic deactivation necessitates more potent activating agents (e.g., Lewis acids like BF₃·Et₂O or TMSOTf) during glycosylations but provides finer control over reaction rates, minimizing side products [6]. Kinetic studies comparing peracetylated versus perbenzoylated derivatives reveal that acetyl groups offer an optimal balance between steric protection and electronic activation: their smaller size allows greater conformational flexibility than bulky benzoyl groups, facilitating higher yields in SN₂-type glycosylations with primary alcohols [10].
Selective deacetylation methodologies further enhance the synthetic versatility of these compounds. Aluminum chloride-mediated cleavage in anhydrous ethereal solutions specifically targets the anomeric position, enabling chemoselective conversion of formamide derivatives to reducing sugars while preserving other acetyl protections [5] [10]. This selectivity arises from the anomeric carbon’s heightened susceptibility to Lewis acid-assisted hydrolysis due to the endo-cyclic oxygen’s electronic effects. Consequently, 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl formamide serves as a stable precursor for generating reactive intermediates like glycosyl donors or acceptors under mild, controllable conditions, solidifying its role as a linchpin in modern carbohydrate synthesis.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1